Home > Products > Screening Compounds P103601 > Pyrido[2,3-d]pyrimidine-2,4-diamine
Pyrido[2,3-d]pyrimidine-2,4-diamine -

Pyrido[2,3-d]pyrimidine-2,4-diamine

Catalog Number: EVT-13648805
CAS Number:
Molecular Formula: C7H7N5
Molecular Weight: 161.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pyrido[2,3-d]pyrimidine-2,4-diamine can be sourced from various chemical libraries and synthesis protocols. It is classified under organoheterocyclic compounds and specifically falls within the subclass of pyridopyrimidines. The compound's unique structure makes it a subject of interest in pharmaceutical research due to its diverse biological activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of pyrido[2,3-d]pyrimidine-2,4-diamine typically involves several key methods:

  1. Direct Alkylation: This approach utilizes commercially available uracil derivatives that undergo alkylation with alkyl halides in the presence of a base (e.g., sodium hydroxide) to form 6-amino-1,3-disubstituted uracils. The reaction yields intermediates that can be further transformed into pyrido[2,3-d]pyrimidines through cyclization reactions .
  2. Vilsmeier Reagent Treatment: The pyridine ring is constructed by treating the uracil derivatives with the Vilsmeier reagent generated in situ from phosphoryl chloride and dimethylformamide. This method allows for the formation of the pyridine moiety necessary for the final product .
  3. Condensation Reactions: Subsequent condensation reactions with various amines or other nucleophiles can lead to the formation of substituted pyrido[2,3-d]pyrimidines. For instance, reductive alkylation techniques are employed to introduce additional functional groups into the structure .
Molecular Structure Analysis

Structure and Data

Pyrido[2,3-d]pyrimidine-2,4-diamine features a fused bicyclic structure with three nitrogen atoms located at specific positions within the rings. The molecular formula is C7H6N4C_7H_6N_4, with a molecular weight of approximately 150.15 g/mol .

The compound's structural characteristics include:

  • Pyridine Ring: Contributes to its basicity and potential for forming coordination complexes.
  • Pyrimidine Ring: Provides additional reactivity sites for chemical modifications.
Chemical Reactions Analysis

Types of Reactions

Pyrido[2,3-d]pyrimidine-2,4-diamine undergoes several types of chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups .
  2. Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, which can modify existing functional groups .
  3. Substitution Reactions: Nucleophilic substitution can occur at nitrogen or sulfur atoms within the molecule, leading to various derivatives with altered biological activities .
Mechanism of Action

Pyrido[2,3-d]pyrimidine-2,4-diamine exhibits its biological effects primarily through inhibition of cyclin-dependent kinases (CDKs). These enzymes play crucial roles in cell cycle regulation and proliferation. By inhibiting CDKs, this compound can potentially halt cancer cell growth and induce apoptosis in malignant cells.

Process and Data

The mechanism involves:

  • Binding to the ATP-binding site of CDKs.
  • Disruption of phosphorylation processes essential for cell cycle progression.
  • Induction of cell cycle arrest and subsequent apoptosis in cancer cells .
Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 150.15 g/mol.
  • Melting Point: Data not readily available but typically falls within a range suitable for similar heterocycles.

Chemical Properties

  • Solubility: Generally soluble in polar solvents like dimethyl sulfoxide and dimethylformamide.
  • Stability: Stable under standard laboratory conditions but may be sensitive to strong oxidizing agents.

Relevant data indicate that these properties contribute significantly to its usability in synthetic applications and biological evaluations .

Applications

Pyrido[2,3-d]pyrimidine-2,4-diamine has several notable applications:

  • Medicinal Chemistry: It is primarily explored as a potential anticancer agent due to its ability to inhibit CDKs.
  • Drug Development: Research continues into its efficacy as part of drug formulations targeting various cancers.
  • Biochemical Research: Used as a tool compound in studies investigating cell cycle regulation and kinase activity .
Introduction to Pyrido[2,3-d]pyrimidine-2,4-diamine in Medicinal Chemistry

Historical Context and Discovery Milestones

The development of pyrido[2,3-d]pyrimidine-2,4-diamine derivatives represents a significant chapter in medicinal chemistry, marked by key synthetic and pharmacological breakthroughs. Early foundational work by Kisliuk and colleagues (1993) established critical synthetic pathways, demonstrating the reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with substituted anilines using Raney Ni/acetic acid, followed by reductive alkylation to introduce N-methyl groups [1] [8]. This methodology enabled systematic exploration of C6-substituents essential for biological activity.

A major therapeutic milestone occurred with the discovery of piritrexim (PTX), a potent dihydrofolate reductase (DHFR) inhibitor synthesized by Grivsky and Sigel. Distinguished by its lipophilic 2,5-dimethoxybenzyl group at C6, PTX exhibited superior cell membrane permeability compared to classical antifolates, leading to antitumor effects in carcinosarcoma models without inhibiting histamine metabolism—a significant advantage reducing metabolic side effects [4] [8]. Its synthesis involved a multi-step sequence starting from ethyl acetoacetate and 2,5-dimethoxybenzaldehyde, culminating in cyclization with 2,4,6-triaminopyrimidine [1].

The scaffold’s kinase inhibition potential was unlocked in 2009 with the discovery of pyrido[2,3-d]pyrimidine-2,4-diamines as mTOR inhibitors. This work demonstrated potent inhibition of both mTORC1 and mTORC2 complexes, along with antiproliferative effects, while maintaining selectivity over related PI3K kinases [2]. This breakthrough expanded the scaffold’s application beyond antifolate therapy into targeted cancer therapeutics.

Table 1: Historical Milestones in Pyrido[2,3-d]pyrimidine-2,4-diamine Development

YearMilestoneKey Compound/FindingsReference
1993Reductive condensation/alkylation synthetic methods establishedN10-methylated derivatives with DHFR inhibitionKisliuk et al.
~1990sDevelopment of lipophilic DHFR inhibitorsPiritrexim (PTX) - Antitumor effects without histamine interferenceGrivsky, Sigel et al.
2008Optimization of lipophilic DHFR inhibitorsN6-[(2,5-dimethoxyphenyl)methyl]-N6-methyl derivativesQueener et al.
2009Discovery of mTOR kinase inhibitionPotent and selective ATP-competitive mTOR inhibitorsPMID: 19762236
2010sExpansion to diverse kinase targets (CDK4/6, MEK, p38 MAPK)Palbociclib, TAK-733, DilmapimodMultiple reports

Structural Classification Within the Pyridopyrimidine Family

Pyrido[2,3-d]pyrimidine belongs to the ortho-fused bicyclic heterocycles formed by fusion of pyridine and pyrimidine rings at the pyridine [2,3] positions. Among the four possible pyridopyrimidine isomers (Figure 1), the [2,3-d] fusion pattern creates a 1,3,8-triazanaphthalene core structure that is electronically and sterically distinct from its isomers [1] [6]. This specific fusion yields a planar, electron-deficient system with hydrogen-bonding capabilities critical for target binding.

The pyrido[2,3-d]pyrimidine-2,4-diamine subclass is defined by diamino substitution at the 2- and 4-positions of the pyrimidine ring. This arrangement creates a hydrogen-bond donor/acceptor pattern resembling purine bases (e.g., adenine, guanine), facilitating interactions with enzyme binding sites evolved for nucleotide recognition [1] [9]. Key structural features include:

  • Pyrimidine Ring: Positions 2 and 4 are primary amine-bearing carbons (C2, C4), while N3 is a hydrogen-bond acceptor.
  • Pyridine Ring: Nitrogen at position 9 (N9) contributes to the molecule’s basicity and polarity.
  • Modification Sites:
  • C6/C7 positions: Major sites for introducing lipophilic aryl, heteroaryl, or alkylamino groups to enhance target affinity and selectivity.
  • N8 position: Can be alkylated (e.g., methyl, ethyl, cyclopentyl) to modulate steric and electronic properties.
  • C5 position: Often substituted with electron-donating groups like methyl to enhance ring electronics.

Table 2: Structural Features and Functional Roles of Pyrido[2,3-d]pyrimidine-2,4-diamine

Structural RegionKey PositionsCommon SubstitutionsFunctional Role
Pyrimidine CoreC2, C4-NH₂ groupsH-bond donation to targets (e.g., DHFR, kinases)
N3UnsubstitutedH-bond acceptor
Bridgehead AtomsC5Methyl, halogens, cyanoElectronic modulation, steric control
C6, C7Aryl, heteroaryl, benzylaminoTarget specificity, lipophilicity enhancement
Pyridine RingN9Protonation siteInfluences solubility and membrane permeability
Modifiable NitrogenN8Methyl, ethyl, cyclopentyl, morpholinylalkylSolubility modulation, selectivity enhancement

Compared to quinazolines (e.g., gefitinib, erlotinib), pyrido[2,3-d]pyrimidines offer enhanced π-electron delocalization and greater conformational flexibility due to the additional nitrogen atom. This often translates to improved binding kinetics and selectivity profiles against kinase targets [1] [5]. Within the broader pyridopyrimidine family, the [2,3-d] isomer shows distinct physicochemical properties and binding modes compared to [3,4-d], [4,3-d], or [3,2-d] isomers, underscoring the importance of precise ring fusion geometry in drug design [6].

Role as a Privileged Scaffold in Drug Design

The pyrido[2,3-d]pyrimidine-2,4-diamine scaffold exemplifies a privileged structure in medicinal chemistry—a core template capable of providing high-affinity ligands for diverse biological targets through strategic substitution. This versatility stems from its unique physicochemical properties: the scaffold is planar enough for deep pocket penetration yet sufficiently polar for aqueous solubility, while the 2,4-diamine motif serves as a versatile hydrogen-bonding anchor [4] [8].

Structure-Activity Relationship (SAR) Principles:

  • 2,4-Diamine Essentiality: Removal or substitution (e.g., mono-methylation) of either amine dramatically reduces potency across all target classes, confirming their role as critical hydrogen-bond donors [1] [9].
  • C6 Optimization Drives Target Selectivity:
  • DHFR Inhibition: Lipophilic 2,5-dimethoxybenzyl (piritrexim) or 3,4,5-trimethoxybenzyl groups exploit the hydrophobic active site [4] [8].
  • Kinase Inhibition:
  • mTOR: 2,4-Bis[(3S)-3-methylmorpholin-4-yl] substitution (e.g., vistusertib, AZD8055) engages the hinge region and specificity pocket [8].
  • CDK4/6: Bulky 8-cyclopentyl-5-methyl with piperazinylphenyl at C2 (palbociclib) confers exceptional selectivity [8].
  • p38 MAPK: Difluorophenyl at C8 combined with 1,3-dihydroxypropan-2-ylamino at C2 (dilmapimod) optimizes binding to the ATP pocket [8].
  • C5 Methyl Enhances Potency: Electron-donating methyl at C5 consistently improves activity across kinase and DHFR targets by modulating ring electronics [1] [9].
  • N8 Alkylation Modulates Pharmacokinetics: Small alkyl groups (methyl, ethyl) improve membrane permeability, while larger groups (cyclopentyl) can enhance kinase selectivity [1].

Table 3: Representative Pyrido[2,3-d]pyrimidine-2,4-diamine Derivatives and Their Targets

Compound NameKey SubstituentsPrimary TargetTherapeutic ApplicationRef.
Piritrexim (PTX)C6: (2,5-Dimethoxybenzyl); C5: MethylDHFRAnticancer (melanoma, urothelial) [4]
N6-[(3,4,5-Trimethoxyphenyl)methyl]-N6-methylC6: (3,4,5-Trimethoxybenzylamino), N6-methylDHFRAntifolates, antimicrobial [8]
PalbociclibC2: [5-(Piperazin-1-yl)pyridin-2-yl]amino; N8: CyclopentylCDK4/CDK6Breast cancer [8]
Vistusertib (AZD2014)C7: 3-(Methylcarbamoyl)phenyl; C2,C4: Bis(3-methylmorpholino)mTOR kinaseSolid tumors [8]
Dilmapimod (SB-681323)C8: (2,6-Difluorophenyl); C2: (1,3-Dihydroxypropan-2-yl)aminop38 MAPKAnti-inflammatory (rheumatoid arthritis) [8]
Compound 11cC6: Carbethoxy; C5: (2-Naphthyl)methylaminoAdenosine A1 ReceptorCNS disorders [7]
Compound 3oC6: 4-Nitrophenyl substituentα-GlucosidaseType 2 diabetes [10]

Diverse Target Engagement:The scaffold’s true privileged status is evidenced by its ability to inhibit structurally distinct proteins:

  • Enzymes in Nucleotide Metabolism: DHFR inhibition (e.g., piritrexim) exploits the 2,4-diamine mimicry of dihydrofolate, disrupting purine/pyrimidine synthesis [4] [8].
  • Kinases: The scaffold binds ATP pockets through:
  • H-bond donation from the 2,4-diaminopyrimidine to kinase hinge regions (e.g., Glu2039 in mTOR, Val101 in CDK6) [2] [8].
  • Hydrophobic filling of specificity pockets via C6/C7 aryl groups [8].
  • Carboxylases: Biotin carboxylase inhibition (e.g., acetyl-CoA carboxylase) involves interactions with the biotin-binding domain, showing potential for metabolic diseases [8].
  • GPCRs: Adenosine A1 receptor antagonists (e.g., compound 11c) use the core for adenine-mimetic binding, while C5/C6 polar groups engage extracellular loops [7].
  • Carbohydrate Processing Enzymes: α-Glucosidase inhibitors (e.g., compound 3o) feature nitroaryl groups at C6 that interact with the enzyme’s active site, offering antidiabetic potential [10].

Recent medicinal chemistry campaigns leverage this privileged nature through fragment-based drug design. The core serves as a "universal fragment" decorated with target-specific substituents, enabling rapid exploration of chemical space against emerging targets like KRAS or fibroblast growth factor receptors [1] [9]. This approach capitalizes on the scaffold’s favorable drug-like properties—typically moderate molecular weight (<500 Da), cLogP (2–4), and hydrogen-bond count (3–5 donors/acceptors)—making it an ideal starting point for lead optimization programs in oncology, inflammation, and metabolic disease [1] [8].

Properties

Product Name

Pyrido[2,3-d]pyrimidine-2,4-diamine

IUPAC Name

pyrido[2,3-d]pyrimidine-2,4-diamine

Molecular Formula

C7H7N5

Molecular Weight

161.16 g/mol

InChI

InChI=1S/C7H7N5/c8-5-4-2-1-3-10-6(4)12-7(9)11-5/h1-3H,(H4,8,9,10,11,12)

InChI Key

LYXZTYXDCZQKSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N=C2N=C1)N)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.